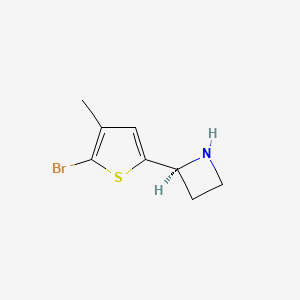
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is a chiral azetidine derivative featuring a brominated thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine typically involves the following steps:
Bromination of 4-methylthiophene: The starting material, 4-methylthiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Azetidine Ring: The brominated intermediate is then subjected to a cyclization reaction with an appropriate azetidine precursor under basic conditions to form the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.
相似化合物的比较
Similar Compounds
(S)-2-(5-Bromo-4-methylthiophen-2-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
(S)-2-(5-Bromo-4-methylthiophen-2-yl)piperidine: A compound with a piperidine ring, offering different chemical properties.
Uniqueness
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is unique due to its specific ring structure and the presence of a brominated thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H10BrNS |
|---|---|
分子量 |
232.14 g/mol |
IUPAC 名称 |
(2S)-2-(5-bromo-4-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H10BrNS/c1-5-4-7(11-8(5)9)6-2-3-10-6/h4,6,10H,2-3H2,1H3/t6-/m0/s1 |
InChI 键 |
KAJWTUXLYXEDKY-LURJTMIESA-N |
手性 SMILES |
CC1=C(SC(=C1)[C@@H]2CCN2)Br |
规范 SMILES |
CC1=C(SC(=C1)C2CCN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
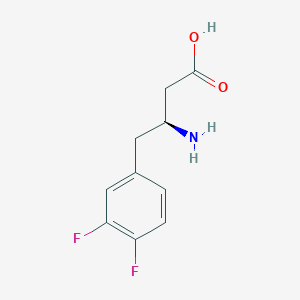
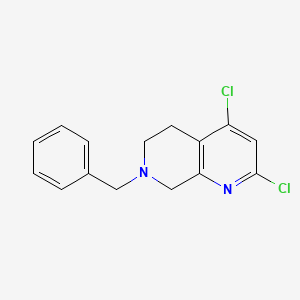

![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)

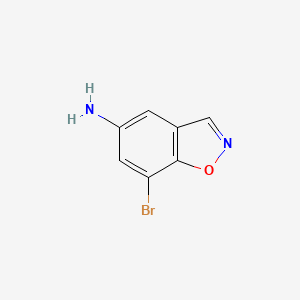
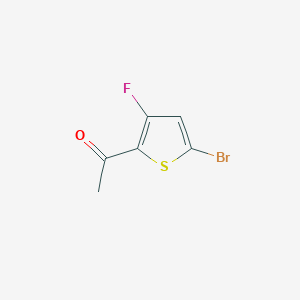
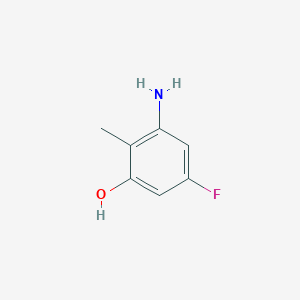
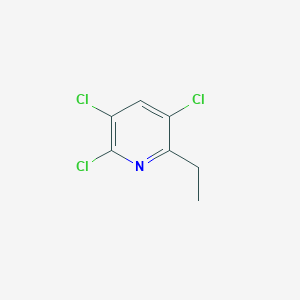
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
